1-(tert-Butyl) 3-methyl (R)-azepane-1,3-dicarboxylate
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Overview
Description
1-(tert-Butyl) 3-methyl ®-azepane-1,3-dicarboxylate is a compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural and chemical properties. The presence of tert-butyl and methyl groups in the compound enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl ®-azepane-1,3-dicarboxylate typically involves the reaction of azepane derivatives with tert-butyl and methyl substituents. One common method is the esterification of azepane-1,3-dicarboxylic acid with tert-butyl alcohol and methyl iodide in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(tert-Butyl) 3-methyl ®-azepane-1,3-dicarboxylate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-methyl ®-azepane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-(tert-Butyl) 3-methyl ®-azepane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-methyl ®-azepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The presence of tert-butyl and methyl groups enhances its reactivity and stability, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar tert-butyl and methyl groups, used in the synthesis of biologically active natural products.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Uniqueness
1-(tert-Butyl) 3-methyl ®-azepane-1,3-dicarboxylate is unique due to its seven-membered azepane ring structure, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-azepane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(9-14)11(15)17-4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
OJPSBHKVOGORGV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)OC |
Origin of Product |
United States |
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